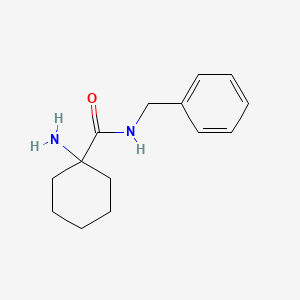

1-amino-N-benzylcyclohexane-1-carboxamide

Description

1-Amino-N-benzylcyclohexane-1-carboxamide is a cyclohexane-based carboxamide derivative characterized by an amino group and a benzyl-substituted carboxamide moiety at the 1-position of the cyclohexane ring. Its molecular formula is C₁₄H₁₉N₂O, with a molecular weight of 231.32 g/mol (calculated).

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

1-amino-N-benzylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C14H20N2O/c15-14(9-5-2-6-10-14)13(17)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,15H2,(H,16,17) |

InChI Key |

TVSSIABTWLBECS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)NCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-benzylcyclohexane-1-carboxamide typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

Introduction of the Amino Group: The amino group can be introduced via amination reactions, such as the reaction of cyclohexanone with ammonia or primary amines under reducing conditions.

Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the amino-substituted cyclohexane in the presence of a base.

Industrial Production Methods: Industrial production of 1-amino-N-benzylcyclohexane-1-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like benzyl chloride and bases such as sodium hydroxide (NaOH) are used for benzylation reactions.

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Amines and alcohols.

Substitution Products: Various benzyl-substituted derivatives.

Scientific Research Applications

1-Amino-N-benzylcyclohexane-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-N-benzylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Cyclohexane Carboxamides

- 1-Amino-N-Butylcyclohexane-1-Carboxamide (CAS 1016500-88-1) Molecular Formula: C₁₁H₂₂N₂O Molecular Weight: 198.31 g/mol Key Differences: The benzyl group in the target compound is replaced with a butyl chain, reducing aromaticity and hydrophobicity. This substitution likely decreases steric bulk and alters binding affinity in biological systems . Application: Used as an intermediate in peptide mimetics due to its conformational rigidity.

Benzyl-Substituted Cyclohexane Derivatives with Varied Substituents

- N-Benzyl-4-Butylcyclohexane-1-Carboxamide (CAS 714261-68-4) Molecular Formula: C₁₈H₂₇NO Molecular Weight: 273.40 g/mol Key Differences: The amino group at the 1-position is absent, and a butyl group is introduced at the 4-position of the cyclohexane ring. This structural variation significantly impacts electronic properties and spatial orientation . Physicochemical Data: Higher logP (5.0) compared to the target compound, indicating increased lipophilicity.

Cyclohexane Amino Acid Derivatives

- 1-Amino-1-Cyclohexanecarboxylic Acid (CAS 2756-85-6) Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol Melting Point: >300°C (decomposes) Key Differences: The carboxamide group is replaced with a carboxylic acid, enhancing polarity and hydrogen-bonding capacity. This derivative is commonly used in constrained peptide design . Commercial Availability: Priced at ¥57,500/g (TCI Chemicals), highlighting its high synthetic cost .

Functionalized Cyclohexane Carboxamides with Aminoalkyl Chains

- 1-Amino-N-[2-(Dimethylamino)Ethyl]Cyclohexane-1-Carboxamide Molecular Formula: C₁₁H₂₃N₃O Molecular Weight: 213.32 g/mol Key Differences: Incorporation of a dimethylaminoethyl group introduces tertiary amine functionality, enhancing solubility in acidic conditions. This modification is relevant for CNS-targeting drug candidates .

Biological Activity

1-amino-N-benzylcyclohexane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, binding affinities, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O |

| Molecular Weight | 218.30 g/mol |

| CAS Number | 1184287-08-8 |

| IUPAC Name | 1-amino-N-benzylcyclohexane-1-carboxamide |

Structure

The compound features a cyclohexane ring with an amino group and a benzyl substituent, contributing to its biological activity.

1-amino-N-benzylcyclohexane-1-carboxamide exhibits its biological effects primarily through interactions with various receptors and enzymes. The amino group can engage in hydrogen bonding, while the benzyl moiety enhances lipophilicity, aiding in membrane permeability.

Binding Affinity

Studies have shown that this compound has a significant binding affinity for certain neurotransmitter receptors, particularly those involved in the central nervous system. Its interaction with these receptors can influence neurotransmission and may have implications for treating neurological disorders.

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 1-amino-N-benzylcyclohexane-1-carboxamide in a rat model of Parkinson's disease. The results indicated that treatment with this compound led to a significant reduction in dopaminergic neuron loss and improved motor function compared to control groups. The proposed mechanism involved modulation of oxidative stress pathways and enhancement of neurotrophic factors.

Case Study 2: Antidepressant Activity

In another study, the antidepressant-like effects of this compound were evaluated using the forced swim test in mice. Results demonstrated that administration of 1-amino-N-benzylcyclohexane-1-carboxamide significantly reduced immobility time, suggesting potential antidepressant properties. The study hypothesized that these effects might be linked to serotonin receptor modulation.

In Vitro Studies

In vitro assays have shown that 1-amino-N-benzylcyclohexane-1-carboxamide inhibits the activity of certain enzymes involved in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.

In Vivo Studies

Animal studies have provided evidence for the compound's efficacy in reducing anxiety-like behaviors. The anxiolytic effects were assessed through elevated plus maze tests, where treated animals displayed increased time spent in open arms compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.